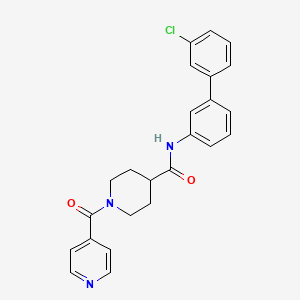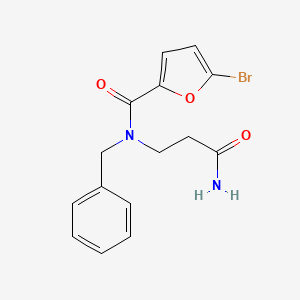
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMPT belongs to the class of pyrimidine derivatives and has a unique molecular structure that makes it a promising candidate for various research fields.
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2-ARE pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity, which makes it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is to explore the molecular mechanisms underlying the biological activities of this compound and to identify new targets for drug development. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Synthesemethoden
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-5-methylphenylketone, followed by cyclization and oxidation. The resulting product is this compound, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-6-4-5-7-15(12)22-19(24)14(18(23)21-20(22)25)10-13-8-9-16(26-2)17(11-13)27-3/h4-11H,1-3H3,(H,21,23,25)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQBLFDKZDUWNW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5026503.png)

![3-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5026517.png)
![N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)
![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5026541.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5026568.png)
![8-methyl-11-(5-methyl-2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026569.png)
![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)

amino]benzamide](/img/structure/B5026591.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5026597.png)